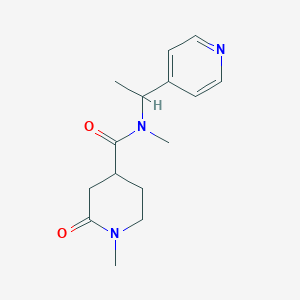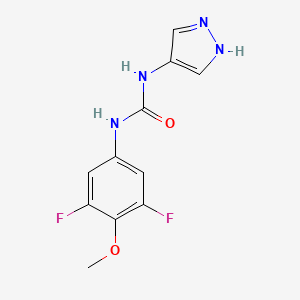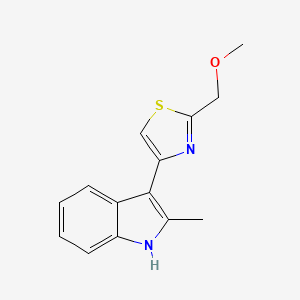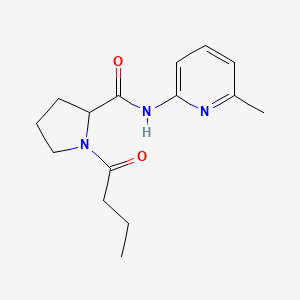
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is expressed in various tissues including the brain, heart, and immune system. DPA-714 has been widely used as a research tool to study the role of TSPO in various physiological and pathological conditions.
作用机制
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide binds to TSPO with high affinity and selectivity. TSPO is thought to play a role in the transport of cholesterol into the mitochondria for steroidogenesis and in the regulation of mitochondrial permeability transition pore (mPTP) opening. N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been shown to modulate the activity of TSPO, leading to changes in mitochondrial function and cellular metabolism.
Biochemical and Physiological Effects:
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurodegeneration and neuroinflammation. N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. The exact mechanisms underlying these effects are not fully understood but are thought to involve the modulation of mitochondrial function and cellular metabolism.
实验室实验的优点和局限性
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide is a highly selective ligand for TSPO, making it a useful tool for studying the role of TSPO in various physiological and pathological conditions. However, the exact role of TSPO in these conditions is still not fully understood, and the use of N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide as a research tool has limitations. For example, TSPO expression is not limited to the mitochondria and can be found in other cellular compartments, and the exact function of TSPO in these compartments is not well understood.
未来方向
Future research using N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide could focus on further elucidating the role of TSPO in various conditions and identifying new therapeutic targets for the treatment of neurodegenerative diseases and cancer. The development of more selective ligands for TSPO could also lead to the development of more effective diagnostic and therapeutic tools for these conditions. Additionally, the use of N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide in combination with other imaging agents could provide more comprehensive information on the role of TSPO in various cellular processes.
合成方法
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide can be synthesized through a multistep process starting from 4-cyano-1-methylpiperidine-4-carboxylic acid. The steps involve the formation of an amide bond between the carboxylic acid and the pyridine-4-yl ethylamine, followed by the reduction of the nitrile group to an amine and subsequent acylation with dimethyl oxalate. The final step involves the removal of the protecting groups to yield N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide.
科学研究应用
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been used extensively in preclinical studies to investigate the role of TSPO in various conditions such as neuroinflammation, neurodegeneration, and cancer. TSPO has been implicated in the regulation of mitochondrial function, steroidogenesis, and apoptosis. N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been used to image TSPO expression in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
属性
IUPAC Name |
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(12-4-7-16-8-5-12)18(3)15(20)13-6-9-17(2)14(19)10-13/h4-5,7-8,11,13H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENHEMXUOZHZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(C(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)

![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)

![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)
![2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole](/img/structure/B7531002.png)
![1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B7531014.png)
![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)



![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)